Cas no 2731008-88-9 (4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid)

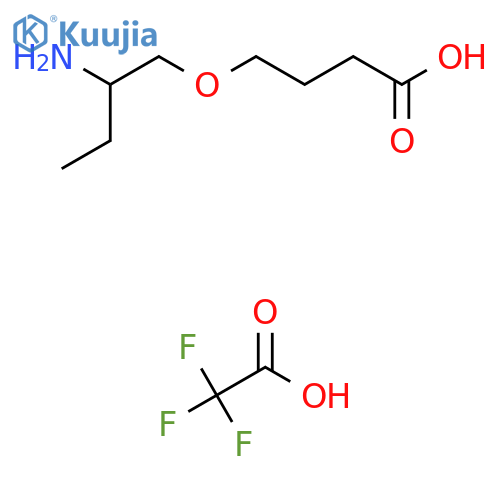

2731008-88-9 structure

商品名:4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid

CAS番号:2731008-88-9

MF:C10H18F3NO5

メガワット:289.248834133148

MDL:MFCD34562091

CID:5653894

PubChem ID:165587938

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoroacetic acid compound with 4-(2-aminobutoxy)butanoic acid (1:1)

- 2731008-88-9

- EN300-28257672

- 4-(2-aminobutoxy)butanoic acid; trifluoroacetic acid

- 4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid

-

- MDL: MFCD34562091

- インチ: 1S/C8H17NO3.C2HF3O2/c1-2-7(9)6-12-5-3-4-8(10)11;3-2(4,5)1(6)7/h7H,2-6,9H2,1H3,(H,10,11);(H,6,7)

- InChIKey: MUWLLOQCOZTKIS-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)(F)F.O(CCCC(=O)O)CC(CC)N

計算された属性

- せいみつぶんしりょう: 289.11370716g/mol

- どういたいしつりょう: 289.11370716g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 211

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28257672-2.5g |

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |

2731008-88-9 | 95% | 2.5g |

$2576.0 | 2023-09-09 | |

| Enamine | EN300-28257672-1.0g |

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |

2731008-88-9 | 95% | 1g |

$1315.0 | 2023-06-04 | |

| Aaron | AR0290CZ-250mg |

4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |

2731008-88-9 | 95% | 250mg |

$919.00 | 2025-02-17 | |

| Enamine | EN300-28257672-10g |

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |

2731008-88-9 | 95% | 10g |

$5652.0 | 2023-09-09 | |

| 1PlusChem | 1P02904N-5g |

4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |

2731008-88-9 | 95% | 5g |

$4774.00 | 2023-12-18 | |

| 1PlusChem | 1P02904N-50mg |

4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |

2731008-88-9 | 95% | 50mg |

$441.00 | 2024-05-07 | |

| 1PlusChem | 1P02904N-10g |

4-(2-aminobutoxy)butanoicacid,trifluoroaceticacid |

2731008-88-9 | 95% | 10g |

$7048.00 | 2023-12-18 | |

| Enamine | EN300-28257672-1g |

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |

2731008-88-9 | 95% | 1g |

$1315.0 | 2023-09-09 | |

| Enamine | EN300-28257672-0.1g |

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |

2731008-88-9 | 95% | 0.1g |

$457.0 | 2023-09-09 | |

| Enamine | EN300-28257672-0.25g |

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid |

2731008-88-9 | 95% | 0.25g |

$650.0 | 2023-09-09 |

4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

2731008-88-9 (4-(2-aminobutoxy)butanoic acid, trifluoroacetic acid) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量